

EOC317: A Technical Guide on its Antineoplastic Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

EOC317 (also known as ACTB-1003) is an orally available, multi-targeted kinase inhibitor with demonstrated antineoplastic activity in preclinical models. This document provides a comprehensive technical overview of **EOC317**, summarizing its mechanism of action, preclinical efficacy, and available clinical trial information. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with visualizations of the core signaling pathways modulated by this compound. The information presented is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

EOC317 is a small molecule inhibitor that targets multiple receptor tyrosine kinases and intracellular signaling proteins implicated in tumor growth, angiogenesis, and cell survival. Its multi-pronged approach, targeting key oncogenic pathways simultaneously, represents a promising strategy in cancer therapy. This guide synthesizes the publicly available data on **EOC317** to provide a detailed understanding of its preclinical antineoplastic profile.

Mechanism of Action

EOC317 exerts its anticancer effects by inhibiting a range of kinases that are crucial for tumor progression. Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR1),



Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase receptor Tie-2. Additionally, it has been shown to inhibit Phosphatidylinositol 3-kinase (PI3K) and the downstream effectors, Ribosomal S6 Kinase (RSK) and p70S6K, which are involved in cell survival and apoptosis.

Kinase Inhibition Profile

The inhibitory activity of **EOC317** against its primary kinase targets has been quantified, demonstrating potent inhibition at nanomolar concentrations.

Target Kinase	IC50 (nM)
FGFR1	6
VEGFR2	2
Tie-2	4
RSK	5
p70S6K	32

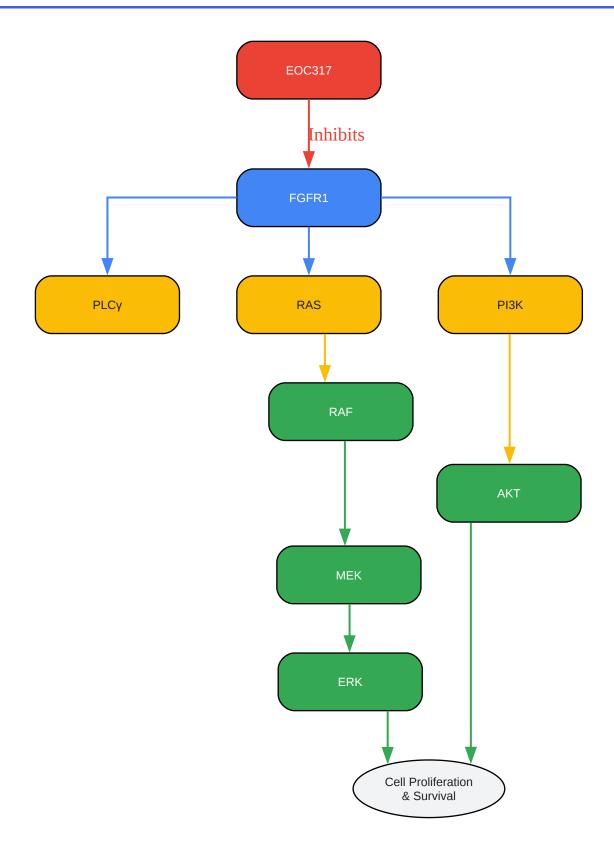
Note: Further dose-response data from cell-based assays (e.g., GI50 values) are not publicly available.

Signaling Pathways

EOC317's therapeutic potential stems from its ability to concurrently block multiple signaling cascades critical for tumor growth and survival.

Inhibition of FGFR1 by **EOC317** disrupts downstream signaling that promotes cell proliferation and survival, particularly in tumors with FGFR genetic alterations.

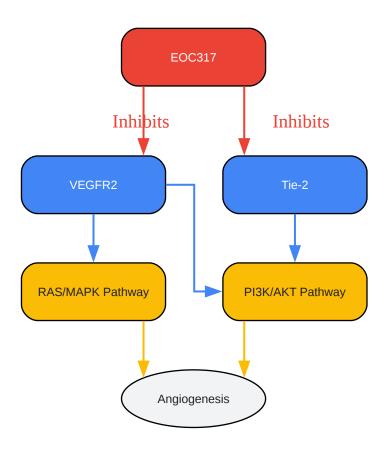




FGFR1 Signaling Inhibition by **EOC317**



By targeting VEGFR2 and Tie-2, **EOC317** inhibits angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

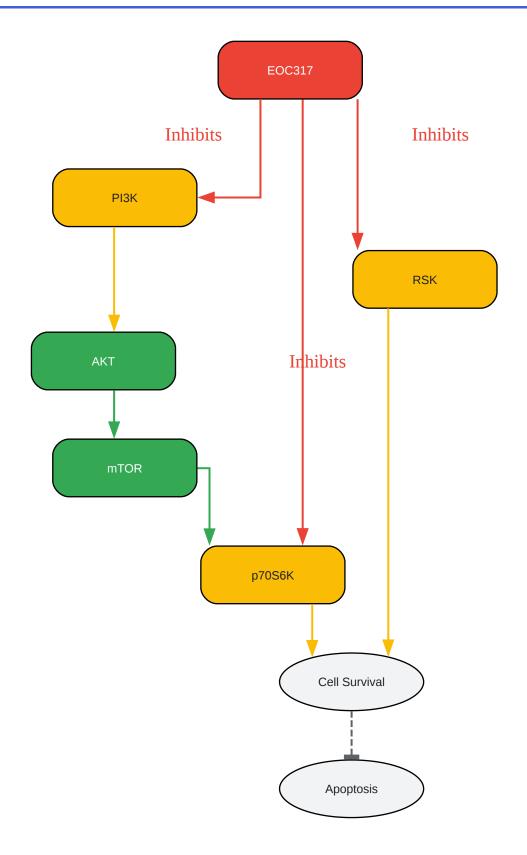


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Anti-Angiogenic Mechanism of **EOC317**

EOC317's inhibition of PI3K, RSK, and p70S6K is believed to induce apoptosis, or programmed cell death, in cancer cells. The precise downstream mechanisms of apoptosis induction by **EOC317** through RSK and p70S6K inhibition require further elucidation.





Induction of Apoptosis by **EOC317**



Preclinical Efficacy

The antineoplastic activity of **EOC317** has been evaluated in various preclinical models, including cancer cell lines and xenograft models.

In Vitro Studies

EOC317 has demonstrated potent activity in cancer cell lines with known FGFR genetic alterations.

- OPM-2 (Human Multiple Myeloma): This cell line is characterized by an FGFR3 translocation. EOC317 has been shown to be highly active against OPM-2 cells.
- Ba/F3-TEL-FGFR1 (Murine Leukemia): These cells are dependent on FGFR1 signaling for their proliferation and survival. EOC317 effectively inhibits the growth of these cells.

In Vivo Studies

The in vivo efficacy of **EOC317** was assessed in a human colon tumor xenograft model.

 HCT-116 (Human Colon Carcinoma) Xenograft Model: EOC317 demonstrated dosedependent tumor growth inhibition in this model. Notably, it showed the ability to be combined with standard-of-care chemotherapies, 5-fluorouracil (5-FU) and paclitaxel, without increasing toxicity. Specific tumor growth inhibition percentages at defined doses are not publicly available.

Clinical Trials

A Phase 1 clinical trial of **EOC317** was initiated in China to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors (NCT03583125).

Trial Design (NCT03583125)

 Title: A Phase 1 Dose Escalation Study of EOC317 in Chinese Patients With Advanced Solid Tumors



- Status: The last known status was "Recruiting" with an estimated study completion date in late 2020. No results have been publicly posted.
- Design: This was an open-label, single-arm study with two phases:
 - Dose-Escalation Phase: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
 - Dose-Expansion Phase: To further evaluate the safety and preliminary antitumor activity at the RP2D in specific tumor types, including those with FGFR alterations.
- Intervention: EOC317 administered orally.

Clinical Data

The results of the Phase 1 clinical trial (NCT03583125) have not been made publicly available in peer-reviewed literature or through public press releases.

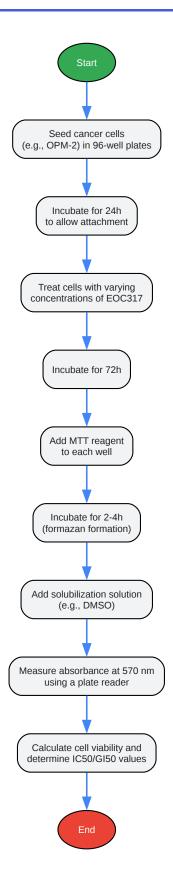
Experimental Protocols

The following are representative protocols for the key experiments used to characterize the antineoplastic activity of **EOC317**. These are generalized procedures and may not reflect the exact protocols used in the original studies.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell proliferation and viability.





Workflow for an In Vitro Cell Viability Assay



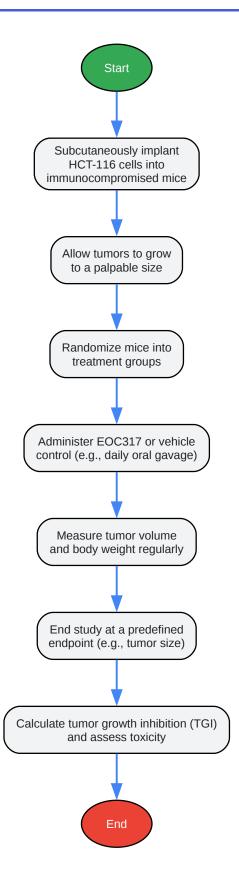
Protocol Steps:

- Cell Seeding: Cancer cells (e.g., OPM-2) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The following day, the cell culture medium is replaced with fresh
 medium containing serial dilutions of EOC317. A vehicle control (e.g., DMSO) is also
 included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Formazan Formation: The plates are incubated for an additional 2-4 hours, during which
 viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a typical workflow for evaluating the antitumor efficacy of a compound in a mouse xenograft model.





Workflow for an In Vivo Xenograft Study



Protocol Steps:

- Cell Culture and Implantation: HCT-116 human colon carcinoma cells are cultured in vitro, harvested, and suspended in a suitable medium (e.g., Matrigel). A specific number of cells are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups, including a vehicle control group and one or more **EOC317** dose groups.
- Drug Administration: **EOC317** is administered to the mice according to a predefined schedule (e.g., daily oral gavage). The vehicle control group receives the formulation without the active compound.
- Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
- Endpoint and Data Analysis: The study is terminated when tumors in the control group reach
 a specified size or after a set duration. The primary endpoint is typically tumor growth
 inhibition (TGI), calculated by comparing the mean tumor volume of the treated groups to the
 vehicle control group.

Conclusion

EOC317 is a potent, orally available, multi-targeted kinase inhibitor that has demonstrated significant antineoplastic activity in preclinical models of cancer. Its ability to simultaneously inhibit key pathways involved in tumor cell proliferation, survival, and angiogenesis provides a strong rationale for its clinical development. While detailed quantitative preclinical data and the results from its early-phase clinical trial are not yet in the public domain, the available information suggests that **EOC317** holds promise as a potential therapeutic agent for solid tumors, particularly those with FGFR alterations. Further disclosure of preclinical and clinical data will be crucial to fully understand the therapeutic potential of this compound.

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